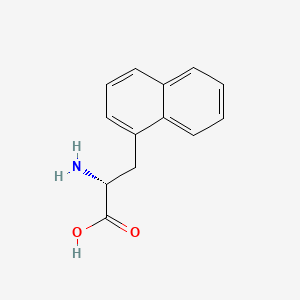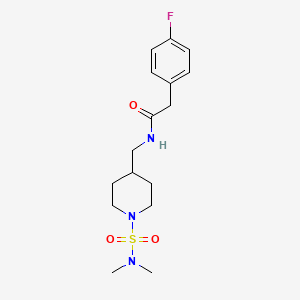
4-(Methylamino)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pyrrolidin-2-one is a compound with the CAS Number: 1195687-54-7 . It has a molecular weight of 114.15 . The IUPAC name for this compound is 4-(methylamino)pyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)pyrrolidin-2-one is 1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) . This indicates that the compound has a pyrrolidin-2-one ring with a methylamino group attached .Physical and Chemical Properties Analysis
4-(Methylamino)pyrrolidin-2-one is a colorless to white to yellow liquid or semi-solid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolidin-2-on-Derivate weisen signifikante antimikrobielle Eigenschaften auf. Forscher haben verschiedene Analoga von 4-(Methylamino)pyrrolidin-2-on synthetisiert, die vielversprechende Aktivität gegen Bakterien, Pilze und andere Krankheitserreger zeigen. Diese Verbindungen könnten als Leitstrukturen für die Entwicklung neuer antimikrobieller Wirkstoffe dienen .
Antitumoraktivität
Das Pyrrolidin-2-on-Gerüst hat in der Krebsforschung Aufmerksamkeit erregt. Einige Derivate von this compound zeigen Antitumorwirkungen, indem sie das Wachstum von Tumorzellen hemmen, Apoptose induzieren oder mit krebsbedingten Signalwegen interferieren. Diese Verbindungen sind vielversprechend für die zukünftige Medikamentenentwicklung .
Entzündungshemmende Aktivität
Bestimmte this compound-Derivate weisen entzündungshemmende Eigenschaften auf. Sie können entzündungsbedingte Signalwege modulieren und sind somit potenzielle Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen .
Antidepressive Aktivität
Pyrrolidin-2-on-Derivate wurden auf ihre antidepressiven Wirkungen untersucht. Verbindungen, die mit this compound verwandt sind, können Neurotransmittersysteme beeinflussen, was eine Grundlage für die Entwicklung neuer Antidepressiva bietet .
Anti-HCV-Aktivität
Das Hepatitis-C-Virus (HCV) stellt nach wie vor ein globales Gesundheitsproblem dar. Einige Pyrrolidin-2-on-Derivate, darunter auch solche, die mit this compound verwandt sind, weisen Anti-HCV-Aktivität auf. Diese Verbindungen könnten zur Entwicklung wirksamer antiviraler Therapien beitragen .
Industrielle Anwendungen
Neben Pharmazeutika finden Pyrrolidin-2-on-Derivate Anwendungen in verschiedenen Industriezweigen. Ihre einzigartigen chemischen Eigenschaften machen sie nützlich in Bereichen wie Materialwissenschaften, Katalyse und Polymerchemie .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including 4-(Methylamino)pyrrolidin-2-one, have a wide range of applications in drug discovery . They are used to design new compounds with different biological profiles . The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry.
Wirkmechanismus
Target of Action
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It’s known that 1,3-dihydro-2h-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of 4-(Methylamino)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including 4-(Methylamino)pyrrolidin-2-one, have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some studies suggest that pyrrolidin-2-one derivatives may have potential anti-inflammatory, anticancer, and antidepressant effects
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 4-(Methylamino)pyrrolidin-2-one in animal models have not been extensively studied. One study reported that pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity
Metabolic Pathways
It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds
Eigenschaften
IUPAC Name |
4-(methylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQOVRVVPPYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2416805.png)
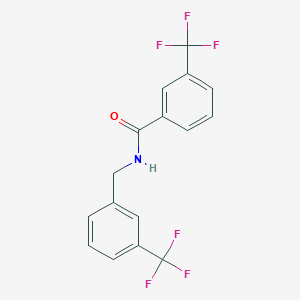

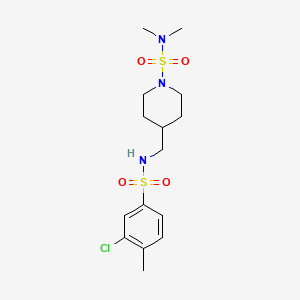
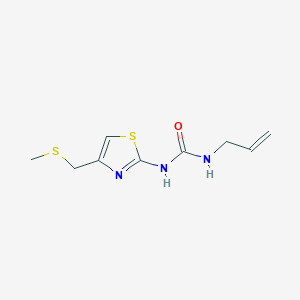
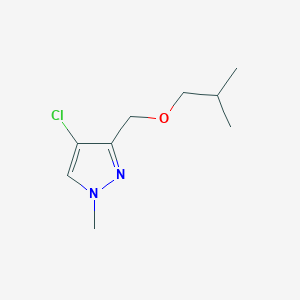
![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

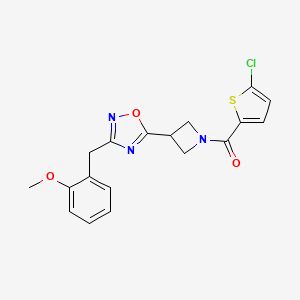
![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)
![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
